molecular formula C23H26N2O B14565845 (E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene CAS No. 61600-35-9

(E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene

Cat. No.: B14565845
CAS No.: 61600-35-9
M. Wt: 346.5 g/mol
InChI Key: IGCLSBBUMGFXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene is a complex organic compound characterized by its unique structure, which includes an azulenyl group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene typically involves a multi-step process. The initial step often includes the preparation of the azulenyl and ethoxyphenyl precursors. These precursors are then subjected to a diazotization reaction, where the diazene group is introduced. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents is optimized to increase yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.

    Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.

    Substitution: This includes reactions where one functional group is replaced by another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are often carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

(E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical sensors.

Mechanism of Action

The mechanism by which (E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but they may include modulation of oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-methoxyphenyl)diazene
  • (E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-hydroxyphenyl)diazene

Uniqueness

Compared to similar compounds, (E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene exhibits unique properties due to the presence of the ethoxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these unique properties are desired.

Properties

CAS No.

61600-35-9

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

(3,8-dimethyl-5-propan-2-ylazulen-1-yl)-(4-ethoxyphenyl)diazene

InChI

InChI=1S/C23H26N2O/c1-6-26-20-11-9-19(10-12-20)24-25-22-13-17(5)21-14-18(15(2)3)8-7-16(4)23(21)22/h7-15H,6H2,1-5H3

InChI Key

IGCLSBBUMGFXHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC(=C3C2=C(C=CC(=C3)C(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.